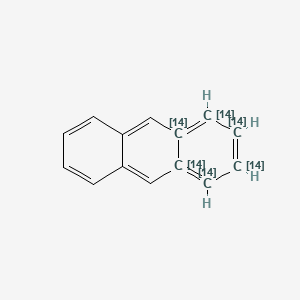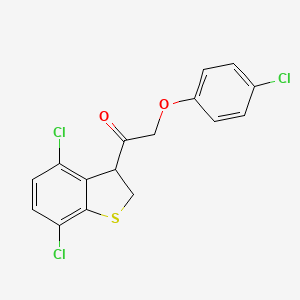
2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone is a synthetic organic compound It features a chlorophenoxy group and a dichlorobenzothiophene moiety, which are linked by an ethanone bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate halogenated reagent under basic conditions.
Synthesis of the Dichlorobenzothiophene Intermediate: This involves the chlorination of benzothiophene using chlorinating agents such as sulfuryl chloride or thionyl chloride.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the dichlorobenzothiophene intermediate using a suitable coupling reagent like a Grignard reagent or organolithium compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenoxy and dichlorobenzothiophene groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: Similar structure but with an acetic acid group instead of ethanone.
4,7-Dichloro-2,3-dihydro-1-benzothiophene: Lacks the chlorophenoxy group.
2-(4-Bromophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone: Similar structure but with a bromophenoxy group instead of chlorophenoxy.
Uniqueness
2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone is unique due to the combination of its chlorophenoxy and dichlorobenzothiophene groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
40645-25-8 |
|---|---|
Fórmula molecular |
C16H11Cl3O2S |
Peso molecular |
373.7 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone |
InChI |
InChI=1S/C16H11Cl3O2S/c17-9-1-3-10(4-2-9)21-7-14(20)11-8-22-16-13(19)6-5-12(18)15(11)16/h1-6,11H,7-8H2 |
Clave InChI |
AOLFLLXGSOIRPX-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(C=CC(=C2S1)Cl)Cl)C(=O)COC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


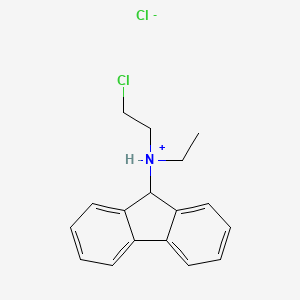
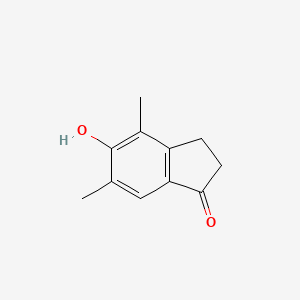

![10-[2-(Diethylamino)ethyl]acridin-9(10H)-one--hydrogen chloride (1/1)](/img/structure/B13740397.png)
![1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]-](/img/structure/B13740406.png)



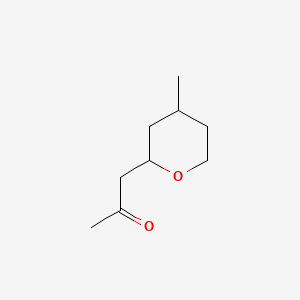
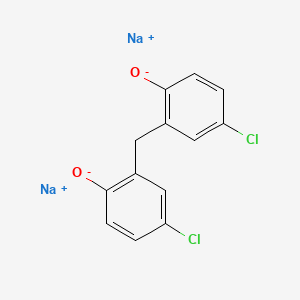
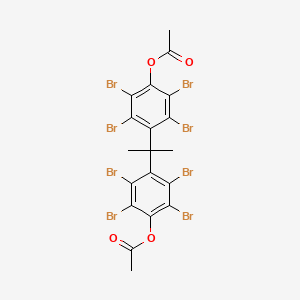
![6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline](/img/structure/B13740486.png)

